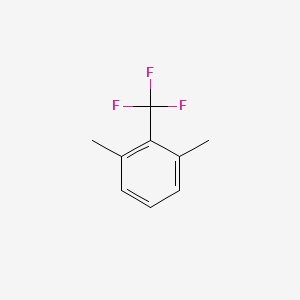

1,3-Dimethyl-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGURHJHQZVSCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602991 | |

| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41818-96-6 | |

| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,3-dimethyl-2-(trifluoromethyl)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. The unique electronic and steric profile of this molecule, arising from the ortho-positioning of a strongly electron-withdrawing trifluoromethyl group between two electron-donating methyl groups, imparts distinct properties to larger molecular scaffolds. This guide delves into the principal synthetic strategies, including direct trifluoromethylation of m-xylene and transition metal-catalyzed cross-coupling reactions of 2-halo-m-xylene derivatives. A critical analysis of the advantages and limitations of each approach is presented, with a focus on regioselectivity, reaction efficiency, and scalability. Detailed experimental protocols, mechanistic insights, and characterization data are provided to equip researchers with the practical knowledge required for the successful synthesis and application of this important compound.

Introduction: The Significance of the 2-Trifluoromethyl-m-xylene Motif

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in drug discovery and materials science to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The specific placement of this powerful electron-withdrawing group in relation to other substituents on an aromatic ring can lead to unique and highly desirable molecular characteristics. This compound, also known as 2-trifluoromethyl-m-xylene, presents a sterically hindered and electronically distinct aromatic scaffold. The two methyl groups activate the ring towards electrophilic attack and direct substitution to the ortho and para positions.[2] However, the C-2 position, while electronically activated by both methyl groups, is the most sterically hindered.[2] This inherent structural challenge makes the regioselective synthesis of this compound a non-trivial endeavor, often leading to the formation of isomeric byproducts.

This guide will explore the primary synthetic routes to this valuable compound, providing a detailed analysis of the underlying chemical principles and practical considerations for each pathway.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be broadly categorized into two main approaches: the direct trifluoromethylation of readily available m-xylene and the more targeted synthesis from a pre-functionalized m-xylene derivative.

Direct C-H Trifluoromethylation of m-Xylene: A Challenge in Regioselectivity

The direct introduction of a trifluoromethyl group onto the m-xylene ring is an atom-economical approach. However, this method is often plagued by a lack of regioselectivity, yielding a mixture of isomers.[2] The primary products are typically the 4- and 5-trifluoromethylated isomers, with the desired 2-isomer being the minor product due to steric hindrance.

Several trifluoromethylating agents have been employed for this transformation, including hypervalent iodine reagents (e.g., Togni's reagents) and radical trifluoromethyl sources.[3][4]

-

Electrophilic Trifluoromethylation: Reagents like Togni's reagent II can act as a source of an electrophilic "CF₃⁺" equivalent.[3] In the case of m-xylene, electrophilic attack is directed by the two methyl groups to the ortho and para positions. The C-4 position is sterically more accessible than the C-2 position, leading to the preferential formation of 1,3-dimethyl-4-(trifluoromethyl)benzene.

-

Radical Trifluoromethylation: Radical trifluoromethylation reactions, often initiated by photoredox catalysis or the decomposition of radical precursors, tend to be less selective.[4] The trifluoromethyl radical can add to any of the available C-H bonds on the aromatic ring, resulting in a complex mixture of products.

While direct trifluoromethylation offers a concise route, the difficulty in controlling regioselectivity and the subsequent need for challenging separation of isomers limit its practical application for obtaining pure this compound. However, recent advances in regioselective C-H functionalization, for instance through the use of directing groups or host-guest chemistry with cyclodextrins, may offer future solutions to this challenge.[5][6]

Transition Metal-Catalyzed Cross-Coupling: A Regiocontrolled Approach

A more reliable and regioselective strategy for the synthesis of this compound involves the use of a pre-functionalized starting material, typically 2-bromo-1,3-dimethylbenzene. This approach allows for the specific introduction of the trifluoromethyl group at the desired C-2 position through transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have been successfully employed for this purpose.

Copper-catalyzed trifluoromethylation reactions, often referred to as Ullmann-type couplings, are a powerful tool for the formation of C-CF₃ bonds.[7][8] These reactions typically involve the coupling of an aryl halide with a trifluoromethyl source in the presence of a copper catalyst.

Mechanism: The mechanism of copper-catalyzed trifluoromethylation is complex and can vary depending on the specific trifluoromethyl source and reaction conditions. A generally accepted pathway involves the formation of a Cu-CF₃ species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the active copper catalyst.[7][9] The use of ligands, such as 1,10-phenanthroline, can significantly accelerate the reaction.[9]

Trifluoromethylating Agents: A variety of trifluoromethylating agents can be used in copper-catalyzed reactions, including:

-

TMSCF₃ (Ruppert-Prakash Reagent): A nucleophilic trifluoromethyl source that requires an activator, such as a fluoride salt.[9]

-

Umemoto's and Togni's Reagents: Electrophilic trifluoromethylating agents that can also participate in copper-catalyzed radical pathways.[9]

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A precursor to the trifluoromethyl radical.[9]

dot graph "Copper_Catalyzed_Trifluoromethylation_Cycle" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A simplified catalytic cycle for copper-catalyzed trifluoromethylation of an aryl halide.

Palladium-catalyzed cross-coupling reactions have also emerged as a highly effective method for the synthesis of trifluoromethylated arenes.[10][11] These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions.

Mechanism: The catalytic cycle for palladium-catalyzed trifluoromethylation typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent or reaction with a trifluoromethyl source, and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst.[11] The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed.[10]

dot graph "Palladium_Catalyzed_Trifluoromethylation_Cycle" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} A generalized catalytic cycle for palladium-catalyzed trifluoromethylation of an aryl halide.

Synthesis via Organometallic Intermediates

An alternative strategy involves the initial formation of an organometallic reagent from 2-halo-m-xylene, followed by reaction with a suitable trifluoromethylating agent.

The formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene, followed by reaction with an electrophilic trifluoromethylating agent, is a potential route. 2,6-Dimethylphenylmagnesium bromide can be prepared from 2-bromo-1,3-dimethylbenzene and magnesium. However, the subsequent trifluoromethylation of Grignard reagents can be challenging and may require specific trifluoromethyl sources.

A more recent and often more successful approach involves the use of arylboronic acids or their esters. 2,6-Dimethylphenylboronic acid can be prepared and subsequently subjected to a copper-catalyzed trifluoromethylation.[12] This method benefits from the high functional group tolerance and stability of boronic acids.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate, 2-bromo-1,3-dimethylbenzene, and for the subsequent trifluoromethylation to yield this compound via a copper-catalyzed cross-coupling reaction.

Synthesis of 2-Bromo-1,3-dimethylbenzene

This procedure is adapted from a known method for the bromination of m-xylene.[13]

Materials:

-

m-Xylene

-

Iron filings

-

Bromine

-

Dichloromethane (DCM)

-

Sodium bisulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of m-xylene in dichloromethane at 0 °C under an inert atmosphere, add a catalytic amount of iron filings.

-

Slowly add bromine dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a 10% sodium bisulfite solution until the bromine color disappears.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford 2-bromo-1,3-dimethylbenzene as a colorless to pale yellow liquid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromo-1,3-dimethylbenzene | C₈H₉Br | 185.06 | 206 | 1.389 |

Copper-Catalyzed Trifluoromethylation of 2-Bromo-1,3-dimethylbenzene

This protocol is a representative procedure based on established methods for the copper-catalyzed trifluoromethylation of aryl halides using TMSCF₃.[9][14]

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium fluoride (KF, spray-dried)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and spray-dried KF (2.0 equivalents).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF, followed by 2-bromo-1,3-dimethylbenzene (1.0 equivalent) and TMSCF₃ (2.0 equivalents) via syringe.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

| Parameter | Value |

| Reaction Scale | 1-5 mmol |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 h |

| Typical Yield | 60-80% |

Product Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons and methyl protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Aromatic and methyl carbons, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group at a characteristic chemical shift. |

| Mass Spec. | Molecular ion peak corresponding to the mass of C₉H₉F₃. |

Note: Specific NMR chemical shifts can be influenced by the solvent used. It is recommended to compare the obtained spectra with literature data for confirmation.

Safety and Handling

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Trifluoromethylating Agents: Many trifluoromethylating agents are reactive and may be moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: DMF is a high-boiling solvent and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area. Dichloromethane is a suspected carcinogen.

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under strictly anhydrous and inert conditions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound presents a valuable case study in regioselective aromatic substitution. While direct C-H trifluoromethylation of m-xylene remains a challenge in terms of selectivity, transition metal-catalyzed cross-coupling of 2-bromo-1,3-dimethylbenzene offers a robust and reliable pathway to the desired product. Both copper- and palladium-catalyzed methods have shown great promise, with the choice of catalyst, ligand, and trifluoromethylating agent being critical for achieving high yields and purity. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to synthesize and utilize this important fluorinated building block in the development of novel pharmaceuticals and advanced materials.

References

-

Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society. (URL: [Link])

-

Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. (URL: [Link])

-

Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record. (URL: [Link])

- The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design and materials science.

-

A Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. (URL: [Link])

-

Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Synthesis of 5-(Trifluoromethyl)-m-xylene. PrepChem.com. (URL: [Link])

- Synthesis of 1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.

- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.

-

ChemInform Abstract: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ResearchGate. (URL: [Link])

-

Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. RSC Publishing. (URL: [Link])

-

Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Chemistry Portal. (URL: [Link])

-

A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. RSC Publishing. (URL: [Link])

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. files.sciengine.com [files.sciengine.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3] - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 1,3-Dimethyl-2-(trifluoromethyl)benzene (CAS 41818-96-6)

This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis methodologies, reactivity profile, analytical characterization, and safe handling protocols. The unique electronic and steric characteristics imparted by its substitution pattern—two electron-donating methyl groups and a potent electron-withdrawing trifluoromethyl group—render it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Physicochemical Properties

This compound is an aromatic hydrocarbon where a benzene ring is substituted with two methyl groups at positions 1 and 3, and a trifluoromethyl group at position 2.[2] This substitution pattern dictates its unique chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of CAS 41818-96-6

| Property | Value | Source(s) |

| CAS Number | 41818-96-6 | [1][2][3][4] |

| Molecular Formula | C₉H₉F₃ | [1][5][6] |

| Molecular Weight | 174.16 g/mol | [1][2][7] |

| Physical State | Clear, colorless to pale yellow liquid | [1][2] |

| Solubility | Low in water; good solubility in organic solvents | [2] |

| InChI Key | BGURHJHQZVSCHL-UHFFFAOYSA-N | [1][5] |

| SMILES Code | FC(F)(F)C1=C(C)C=CC=C1C | [5][7] |

| Thermal Stability | Decomposes above 300°C | [1] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be accomplished through several strategic routes. The choice of method often depends on factors such as substrate availability, desired scale, and regioselectivity.

Direct Trifluoromethylation

A common approach involves the direct trifluoromethylation of 1,3-dimethylbenzene (m-xylene).[1] This method utilizes various trifluoromethylating agents. The primary challenge in this approach is controlling the regioselectivity, as electrophilic attack on m-xylene typically favors the C-4 and C-6 positions due to the ortho, para-directing nature of the methyl groups. Achieving selective C-2 substitution often requires specialized reagents or catalysts that can overcome this inherent electronic preference.

Transition Metal-Catalyzed Cross-Coupling

A more controlled and highly regioselective strategy involves transition metal-catalyzed cross-coupling reactions.[1] This methodology offers milder reaction conditions and greater functional group tolerance. A typical pathway begins with a pre-functionalized precursor, such as 2-halo-1,3-dimethylbenzene.

A specific protocol involves the copper-catalyzed trifluoromethylation of 1,3-dimethyl-2-iodobenzene.[8] In this reaction, a copper(I) catalyst, stabilized by a ligand like 1,10-phenanthroline, facilitates the coupling of the aryl iodide with a trifluoromethyl source, such as potassium (trifluoromethyl)trimethoxyborate.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3-dimethyl-2-iodobenzene (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and 1,10-phenanthroline (0.02 eq).

-

Reagent Addition: Add potassium (trifluoromethyl)trimethoxyborate (3.0 eq) and a suitable solvent (e.g., DMF or NMP).

-

Reaction Conditions: Heat the mixture to the appropriate temperature (e.g., 80-120°C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound.

Caption: Copper-catalyzed trifluoromethylation workflow.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents.[1]

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring towards electrophilic aromatic substitution by pulling electron density away from the π-system.[1][2] This deactivation makes reactions like nitration or halogenation more difficult compared to unsubstituted benzene. The -CF₃ group itself is highly stable and generally resistant to reduction.[1]

-

Methyl Groups (-CH₃): Conversely, the two methyl groups are electron-donating through inductive effects and hyperconjugation. They activate the aromatic ring, pushing electron density into the π-system and making it more nucleophilic.[1] These groups are, however, susceptible to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids under appropriate conditions.[1]

The net effect is a complex electronic environment. The positions ortho and para to the methyl groups (C4, C6) are activated, but the overall ring is deactivated by the potent -CF₃ group. Steric hindrance from the bulky -CF₃ group at the C2 position also plays a critical role in directing incoming reagents.

Caption: Electronic effects of substituents on the benzene ring.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for characterizing this molecule.[1]

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the two non-equivalent methyl groups and the aromatic protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon atoms in the molecule, including the two methyl carbons, the four unique aromatic carbons, and the carbon of the trifluoromethyl group, which typically appears as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the -CF₃ group. It will typically show a singlet, as there are no adjacent protons to couple with.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. Typical acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for industries focused on life sciences.[1]

-

Pharmaceuticals: The trifluoromethyl group is a bioisostere for other chemical groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This compound provides a scaffold to introduce the -CF₃ group into more complex molecules.

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of a -CF₃ group in pesticides and herbicides can improve their potency, stability, and penetration through biological membranes.[2]

-

Materials Science: Fluorinated aromatic compounds are used in the development of high-performance polymers and liquid crystals due to their unique electronic properties and thermal stability.

Safety and Handling

While the Safety Data Sheet (SDS) for this compound indicates no known hazards under GHS classification, it is crucial to treat all laboratory chemicals with care as their toxicological properties may not have been fully investigated.[3]

Handling Precautions[3]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Ignition Sources: Keep away from open flames and other sources of ignition. Implement measures to prevent the buildup of electrostatic charge.

First Aid Measures[3]

-

Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Fire and Decomposition

In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products formed under fire conditions include carbon monoxide and hydrogen fluoride.[3]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

References

-

CAS 41818-96-6 C9H9F3 this compound 95% - Howei Pharm. (n.d.). Retrieved January 11, 2026, from [Link]

-

Neue Methoden zu Regioselektiven C-C-Bindungsknüpfungen - kluedo. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 41818-96-6: Benzene, 1,3-dimethyl-2-(trifluoromethyl)- [cymitquimica.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. This compound | 41818-96-6 [chemicalbook.com]

- 5. 41818-96-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Guangzhou Chisunna Material Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 7. 41818-96-6|this compound|BLD Pharm [bldpharm.com]

- 8. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-Depth Technical Guide to the Physical Properties of 1,3-Dimethyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly enhance a drug candidate's efficacy, bioavailability, and pharmacokinetic profile.[1][2][3]

This compound stands as a key structural motif and a versatile building block in this domain.[2] Its unique arrangement of two electron-donating methyl groups and one strongly electron-withdrawing trifluoromethyl group on a benzene ring creates a distinct electronic and steric profile.[2] This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed protocols for their experimental determination, and offers insights into its safe handling, grounded in the principles of scientific integrity and experimental validation.

Molecular Structure and Physicochemical Data

The structural arrangement of substituents on the benzene ring is fundamental to the compound's reactivity and physical characteristics. The trifluoromethyl group's steric bulk and the electronic interplay with the adjacent methyl groups define its interactions and utility in synthesis.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning synthetic routes, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| CAS Number | 41818-96-6 | [2] |

| Molecular Formula | C₉H₉F₃ | [4] |

| Molecular Weight | 174.16 g/mol | [2][4] |

| Physical Form | Data not consistently available; may be a liquid or low-melting solid. | |

| Boiling Point | Data for this specific isomer is not readily available. The related isomer, 2-Chloro-6-methylbenzotrifluoride, has a boiling point of 154-155 °C.[5] | |

| Density | Data for this specific isomer is not readily available. The related isomer, 2-Chloro-6-methylbenzotrifluoride, has a density of 1.607 g/cm³ at 25 °C.[5] | |

| Refractive Index | Data not readily available. | |

| InChI Key | BGURHJHQZVSCHL-UHFFFAOYSA-N | [2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is critical for compound identification, purity assessment, and process design. The following sections detail robust, self-validating protocols for measuring key physical constants for a liquid organic compound like this compound.

Boiling Point Determination via Thiele Tube Method

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] At this temperature, a continuous stream of bubbles will emerge from a liquid heated in the presence of an inverted capillary tube. This method is advantageous for its use of small sample volumes.[8]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Methodology:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.[6][9] Place a small amount (less than 1 mL) of the sample liquid into a small fusion tube.[8] Invert the sealed capillary tube and place it (open end down) into the fusion tube.

-

Assembly: Securely attach the fusion tube to a thermometer using a rubber band or wire.[8] The bottom of the fusion tube should be level with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.[8]

-

Observation (Heating): Gently heat the side arm of the Thiele tube.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease, and as the liquid's vapor pressure drops below the atmospheric pressure, the liquid will be drawn up into the capillary tube.[8]

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8] It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.[7]

Density Determination

Principle: Density is an intensive property defined as the mass of a substance per unit volume (ρ = m/V).[10] It is typically determined by accurately measuring the mass of a precisely known volume of the liquid using a pycnometer or a volumetric flask.[11]

Methodology:

-

Calibration: Thoroughly clean and dry a volumetric flask (e.g., 10 mL) and its stopper. Weigh the empty, dry flask on an analytical balance and record this mass (m₁).[11]

-

Reference Measurement: Fill the flask to the calibration mark with deionized water at a known, constant temperature (e.g., 20°C). Weigh the flask with water and record the mass (m₂). The mass of the water is (m₂ - m₁).

-

Volume Calculation: Calculate the precise volume of the flask (V) using the known density of water at that temperature (V = mass of water / density of water). This step calibrates the volume of your specific flask, making the protocol self-validating.

-

Sample Measurement: Empty and thoroughly dry the calibrated flask. Fill it to the mark with the sample liquid (this compound) at the same temperature. Weigh the flask and sample, recording the mass (m₃).

-

Density Calculation: The mass of the sample liquid is (m₃ - m₁). The density of the sample is then calculated as: ρ_sample = (m₃ - m₁) / V .

Refractive Index Measurement

Principle: The refractive index (n) of a liquid is the ratio of the speed of light in a vacuum (or air) to its speed in the liquid.[12] It is a characteristic physical constant that depends on temperature and the wavelength of light used. It is measured with a refractometer, typically at 20°C using the sodium D-line (589 nm), denoted as nD²⁰.[12]

Methodology:

-

Instrument Calibration: Turn on the refractometer and its light source. Ensure the prisms are clean by wiping them with a soft tissue moistened with ethanol or acetone. Calibrate the instrument by placing a drop of a standard liquid with a known refractive index (e.g., distilled water) on the prism and adjusting the instrument to match the known value.[13]

-

Sample Application: Open the prism assembly of the refractometer and place a few drops of the sample liquid onto the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and adjust the focus until the boundary line between the light and dark fields is sharp. Rotate the adjustment knob until this boundary line is centered on the crosshairs.[13]

-

Reading and Correction: Read the refractive index value from the scale. Record the temperature of the measurement. If the temperature (T_obs) is not 20°C, a correction can be applied: nD²⁰ = nD^(T_obs) + 0.00045 * (T_obs - 20) . Note that the refractive index of most organic liquids decreases as temperature increases.[12]

Safety, Handling, and Storage

Working with fluorinated aromatic compounds requires adherence to strict safety protocols.

-

Hazard Identification: this compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent inhalation of vapors.[14] Keep away from heat, sparks, and open flames.[5][16] Use non-sparking tools and take precautionary measures against static discharge.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][14]

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

-

PubMed Central. (2012, January 5). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

ResearchGate. (2017, August 21). (PDF) Determination of the refractive index of insoluble organic extracts from atmospheric aerosol over the visible wavelength range using optical tweezers. Retrieved from [Link]

-

RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]

-

Al-Rasheed University College. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

MDPI. (2023, September 26). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

ACS Organic & Inorganic Au. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 41818-96-6 | this compound - AiFChem [aifchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. davjalandhar.com [davjalandhar.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. cpchem.com [cpchem.com]

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-2-(trifluoromethyl)benzene

Introduction

1,3-Dimethyl-2-(trifluoromethyl)benzene, a substituted aromatic hydrocarbon, is a molecule of interest in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its unique electronic and steric properties, arising from the interplay between the electron-donating methyl groups and the strongly electron-withdrawing trifluoromethyl group, make a thorough understanding of its structural characteristics essential. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles behind its spectral features and the experimental methodologies for their acquisition. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₉H₉F₃, Molar Mass: 174.16 g/mol ) is foundational to understanding its spectroscopic signature. The benzene ring is substituted with two methyl (-CH₃) groups at positions 1 and 3, and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern leads to a unique set of spectroscopic characteristics that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to reveal the disposition of the aromatic and methyl protons. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl groups will influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 3H | Aromatic H (H-4, H-5, H-6) |

| ~2.4 | Singlet | 6H | Methyl H (1-CH₃, 3-CH₃) |

Interpretation and Rationale:

The three aromatic protons are expected to appear as a complex multiplet in the downfield region of the spectrum, typical for aromatic compounds. The exact chemical shifts and coupling patterns will be influenced by the combined electronic effects of the substituents. The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and are therefore expected to appear as a single, sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group will cause a characteristic downfield shift for the carbon atom to which it is attached, and will also introduce C-F coupling.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~138-140 | Singlet | C-1, C-3 |

| ~130-132 | Quartet | C-2 |

| ~128-130 | Singlet | C-4, C-6 |

| ~125-127 | Singlet | C-5 |

| ~120-125 | Quartet | -CF₃ |

| ~20-22 | Singlet | 1-CH₃, 3-CH₃ |

Interpretation and Rationale:

The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the CF₃ group (C-2) will also likely appear as a quartet with a smaller coupling constant. The chemical shifts of the other aromatic carbons are influenced by the positions of the methyl and trifluoromethyl groups. The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. The trifluoromethyl group in this compound is expected to give a single resonance in the ¹⁹F NMR spectrum.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Interpretation and Rationale:

The chemical shift of the trifluoromethyl group is expected in the typical range for aryl-CF₃ groups.[1][2] Since there are no adjacent fluorine atoms, the signal is anticipated to be a singlet. Proton coupling may lead to some broadening or fine splitting of this signal, which can often be removed by proton decoupling.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference like CFCl₃ is often used.[3]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 12-16 ppm.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Approximately 200-250 ppm.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128-1024, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal, which can then be narrowed.[4]

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the C-H bonds of the methyl groups, and the strong C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1330 | Very Strong | C-CF₃ stretch[5] |

| 1300-1000 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale:

The spectrum will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹.[6] The aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The aromatic ring will also show C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The most prominent features will be the very strong and broad absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region.[5] The out-of-plane C-H bending bands in the fingerprint region can sometimes provide information about the substitution pattern of the benzene ring.[6]

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, a straightforward transmission or Attenuated Total Reflectance (ATR) method can be used.

Transmission Method (Salt Plates):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the liquid sample onto the center of one salt plate.[7]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous chloroform or hexane) after use.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 174 | [C₉H₉F₃]⁺• | - (Molecular Ion) |

| 159 | [C₈H₆F₃]⁺ | •CH₃ |

| 105 | [C₈H₉]⁺ | •CF₃ |

| 91 | [C₇H₇]⁺ | •CF₃, •CH₂ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺•) is expected at m/z 174, corresponding to the molecular weight of the compound. A common fragmentation pathway for alkylbenzenes is the loss of a methyl radical (•CH₃), which would result in a peak at m/z 159. Another likely fragmentation is the cleavage of the C-CF₃ bond, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of a dimethylphenyl cation at m/z 105. Further fragmentation of this ion could lead to the formation of the stable tropylium ion at m/z 91.[8]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. Through the combined application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry, one can confidently confirm the identity and purity of this compound. The predicted data and interpretations presented in this guide, based on fundamental principles and analysis of related structures, offer a robust framework for researchers and scientists working with this and similar fluorinated aromatic compounds. The outlined experimental protocols provide a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in analytical characterization.

References

- Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-487.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- Creative Proteomics. (n.d.). Electron Ionization.

- SlidePlayer. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from University of Southern Mississippi website.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- Mesbah Energy Co. (2021, April 18). \Basics of NMR\ Sample preparation and analysis of NMR analysis data.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- ACD/Labs. (n.d.). Software for Synthetic, Organic & Medicinal Chemists.

- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.

- ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.

- The Royal Society of Chemistry. (n.d.). Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond.

- Shimadzu. (n.d.). Liquid Samples.

- Reddit. (2023, March 7). IR spectrum predictor software : r/OrganicChemistry.

- ResearchGate. (2020, June 27). Is there any software for Predicting MS Spectra of Organic Compounds?

- YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai.

- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.

- Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR.

- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- ResearchGate. (2025, August 6). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF.

- Aalto Research Portal. (n.d.). Machine learning for spectroscopic properties of organic molecules.

- University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from UCSB Chemistry and Biochemistry website.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from UCLA Chemistry and Biochemistry website.

- National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-.

- ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3)IR1.

- University of Arizona. (n.d.). Fluorine NMR.

- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

- Supporting Information for - The Royal Society of Chemistry. (n.d.). General information. Retrieved from The Royal Society of Chemistry website.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Supporting information - SciEngine. (n.d.). General information.

- ResearchGate. (n.d.). Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle)....

- National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.

- SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene - Optional[FTIR] - Spectrum.

- Chemaxon. (n.d.). NMR Predictor.

- NMRDB.org. (n.d.). Simulate and predict NMR spectra.

- PROSPRE. (n.d.). 1 H NMR Predictor.

- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

Sources

- 1. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dem.ri.gov [dem.ri.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine and fluorinated moieties into organic molecules represents a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, have proven instrumental in the optimization of lead compounds and the design of novel functional materials. Among the array of fluorinated substituents, the trifluoromethyl group (–CF3) holds a position of particular prominence. This guide provides a comprehensive technical overview of 1,3-Dimethyl-2-(trifluoromethyl)benzene, a key aromatic building block that synergistically combines the electronic effects of electron-donating methyl groups with the potent electron-withdrawing nature of a trifluoromethyl group. This distinct substitution pattern creates a molecule with unique reactivity and significant potential for the synthesis of complex chemical entities.

Molecular Architecture and Physicochemical Properties

This compound, also known as 2,6-dimethylbenzotrifluoride, is an aromatic compound with the chemical formula C₉H₉F₃.[1] Its molecular weight is 174.16 g/mol .[1] The core of the molecule consists of a benzene ring substituted with two methyl groups at positions 1 and 3, and a trifluoromethyl group at position 2. This specific arrangement of substituents dictates its electronic and steric characteristics, which in turn govern its reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1,3-Dimethyl-5-(trifluoromethyl)benzene | Benzotrifluoride |

| CAS Number | 41818-96-6[1] | 86845-29-6[2] | 98-08-8 |

| Molecular Formula | C₉H₉F₃[1] | C₉H₉F₃[2] | C₇H₅F₃ |

| Molecular Weight | 174.16 g/mol [1] | 174.16 g/mol [2] | 146.11 g/mol |

| Physical State | Clear colorless liquid[1] | Solid[2] | Liquid |

| Boiling Point | Not explicitly reported; predicted to be in the range of 160-180 °C | Not available | 103.46 °C |

| Melting Point | Not explicitly reported | Not available | -29.05 °C |

| Density | Not explicitly reported | Not available | 1.1886 g/cm³ at 20 °C |

Note: Experimental physical properties for this compound are not widely reported. The predicted boiling point is an estimation based on related structures.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and methyl protons. The two methyl groups, being chemically equivalent due to molecular symmetry, will likely appear as a single sharp singlet. The three aromatic protons will present as a multiplet system, with their chemical shifts and coupling patterns influenced by the neighboring methyl and trifluoromethyl groups. Based on data from analogous compounds, the methyl proton signal is anticipated to be in the upfield region, while the aromatic protons will resonate further downfield.

The carbon NMR spectrum will provide information on the carbon framework. Key features to expect include:

-

A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

Signals for the two equivalent methyl carbons.

-

Distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group will show a characteristic quartet.

The fluorine NMR spectrum is a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp signal, likely a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group.[3] Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~2.4 | s | - |

| ~7.1 - 7.3 | m | - | |

| ¹³C | ~20 | s | - |

| ~125 (q) | q | J(C-F) ≈ 270 | |

| ~125 - 140 | m | - | |

| ¹⁹F | ~ -60 | s | - |

Note: These are predicted values based on the analysis of similar compounds and established substituent effects in NMR spectroscopy. Experimental verification is recommended.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 174. The fragmentation pattern is expected to be dominated by the loss of a fluorine atom to give an [M-F]⁺ ion, and potentially the loss of a methyl radical to yield an [M-CH₃]⁺ ion. The presence of the trifluoromethyl group will also give rise to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Strong C-F stretching vibrations characteristic of the trifluoromethyl group, typically observed in the 1100-1350 cm⁻¹ range.[4]

Synthesis Strategies: Regioselective Introduction of the Trifluoromethyl Group

The synthesis of this compound presents a regiochemical challenge due to the multiple activated positions on the m-xylene scaffold.[1] Direct trifluoromethylation of 1,3-dimethylbenzene often leads to a mixture of isomers, with substitution at the C-4 and C-5 positions competing with the desired C-2 substitution.[1] Therefore, regioselective methods are paramount for the efficient synthesis of the target molecule. A highly effective two-step, one-pot strategy involves an initial iridium-catalyzed C-H borylation followed by a copper-catalyzed trifluoromethylation.[1]

Experimental Workflow: A Two-Step, One-Pot Synthesis

This protocol outlines a robust and regioselective method for the synthesis of this compound.

Caption: Regioselective synthesis of this compound.

-

Reaction Setup: In a glovebox, a dried Schlenk flask is charged with [Ir(COD)OMe]₂ (iridium catalyst precursor) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, followed by 1,3-dimethylbenzene (m-xylene) and bis(pinacolato)diboron (B₂pin₂).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product, 2,6-dimethylphenylboronic acid pinacol ester, is purified by column chromatography on silica gel.

-

Reaction Setup: A dried Schlenk flask is charged with the purified 2,6-dimethylphenylboronic acid pinacol ester, a copper(I) salt (e.g., CuI), and a suitable trifluoromethylating agent (e.g., Togni's reagent).

-

Solvent Addition: Anhydrous dimethylformamide (DMF) is added to the flask under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 60-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Isolation: The reaction is cooled and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography or distillation.

Reactivity and Synthetic Utility

The unique electronic nature of this compound, with its electron-rich dimethylated positions and the electron-deficient trifluoromethylated center, imparts a distinct reactivity profile. The methyl groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the C-4 and C-6 positions. Conversely, the strongly deactivating trifluoromethyl group directs electrophiles to the C-5 position. The interplay of these directing effects, along with steric hindrance from the bulky trifluoromethyl group, can be strategically exploited in further synthetic transformations.

This molecule is a valuable building block for the synthesis of more complex structures in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-established bioisostere for other functional groups and can enhance the metabolic stability and binding affinity of drug candidates.

Caption: Directing effects of substituents on the aromatic ring.

Applications in Drug Discovery and Agrochemicals

While specific commercial products derived directly from this compound are not extensively documented, the trifluoromethylphenyl motif is prevalent in a wide range of bioactive molecules. The incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, leading to enhanced binding interactions with target proteins.

Given these advantages, this compound represents a valuable starting material for the synthesis of novel drug candidates and agrochemicals where fine-tuning of these properties is desired. Its unique substitution pattern offers a scaffold for further functionalization, enabling the exploration of new chemical space in the quest for more effective and safer therapeutic and crop protection agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. As with many organic solvents and reagents, it is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in synthetic chemistry, offering a unique combination of electronic and steric properties. Its regioselective synthesis, while challenging, can be effectively achieved through modern catalytic methods. The detailed understanding of its molecular structure, reactivity, and spectroscopic characteristics provided in this guide serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the synthetic potential of this and related fluorinated scaffolds will undoubtedly contribute to future innovations in chemical science.

References

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Supporting Information for: Light-driven arylation of C(sp3)-H bonds. [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent - Supporting Information. [Link]

-

Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. [Link]

- U.S.

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

PubChem. 1-Methoxy-2-(trifluoromethyl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Copper-catalysed Sonogashira-type reaction of arylhydrazines for the synthesis of internal alkynes. [Link]

-

NIST WebBook. Benzene, (trifluoromethyl)-. [Link]

-

PubChem. 1,3-Dimethyl-5-(trifluoromethyl)benzene. [Link]

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 471–487. [Link]

-

PubChem. 1,3,5-Trifluorobenzene. [Link]

-

NIST WebBook. Benzene, 1,3-dimethyl-. [Link]

-

ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

An In-depth Technical Guide on the Reactivity of Trifluoromethylated Xylenes

Introduction: The Unique Duality of Trifluoromethylated Xylenes in Modern Chemistry

Trifluoromethylated xylenes, a class of aromatic compounds featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, represent a fascinating case study in chemical reactivity. This structural dichotomy imparts a unique and often counterintuitive reactivity profile, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, properties of paramount importance in drug design.[2][3] Conversely, the methyl group provides a handle for a variety of chemical transformations, including oxidation and free-radical halogenation.[4]

This guide provides an in-depth exploration of the reactivity of trifluoromethylated xylenes, moving beyond a simple cataloging of reactions to explain the underlying electronic and steric principles that govern their behavior. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting the outcomes of chemical transformations.

I. Electrophilic Aromatic Substitution: A Tale of Competing Influences

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry.[5] In trifluoromethylated xylenes, the regiochemical outcome of SEAr reactions is dictated by the interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group.[6]

The Directing Effects in Action

The methyl group, being an alkyl group, is an electron-donating group that activates the benzene ring towards electrophilic attack.[6] It stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[6] In contrast, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2][6] This deactivates the ring, making electrophilic substitution more difficult.[6][7] The trifluoromethyl group directs incoming electrophiles to the meta position to avoid placing the positive charge of the arenium ion adjacent to the electron-deficient carbon of the CF3 group.[6]

The ultimate substitution pattern on a trifluoromethylated xylene depends on the relative positions of the methyl and trifluoromethyl groups. For instance, in 2-methyl-1-(trifluoromethyl)benzene, the positions ortho and para to the activating methyl group are positions 3, 5, and 6. The positions meta to the deactivating trifluoromethyl group are positions 3 and 5. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, where the directing effects of both groups are in agreement.

Experimental Protocol: Nitration of m-Xylene with a Trifluoromethyl Group

A common example of electrophilic aromatic substitution is nitration. The following protocol outlines a general procedure for the nitration of a trifluoromethylated xylene.

Objective: To regioselectively introduce a nitro group onto the aromatic ring.

Materials:

-

Trifluoromethylated xylene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the trifluoromethylated xylene in DCM.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-